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Compound of Interest

Compound Name: SL-176

Cat. No.: B10821552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: SL-176 (also known as SL-172154) is a bifunctional fusion protein developed by

Shattuck Labs. In October 2024, the clinical development of SL-172154 for oncology

indications was discontinued due to insufficient overall survival benefit in clinical trials. The

information provided herein is for research and informational purposes only and is based on

the theoretical mechanism of action of a CD47-4-1BB-L fusion protein and general laboratory

protocols.

Introduction
SL-176 is an Agonist Redirected Checkpoint (ARC®) fusion protein designed to modulate both

the innate and adaptive immune systems. It is composed of the extracellular domain of human

SIRPα fused to the extracellular domain of human 4-1BB ligand (4-1BBL) via a modified Fc

domain. This unique structure allows SL-176 to simultaneously block the "don't eat me" signal

mediated by the CD47-SIRPα interaction and provide a costimulatory "eat me" signal to T cells

through the 4-1BB (CD137) receptor.[1]

The dual mechanism of action of SL-176 aims to:

Enhance phagocytosis of tumor cells: By blocking the interaction between CD47 on tumor

cells and SIRPα on macrophages, SL-176 is designed to overcome a key mechanism of

immune evasion and promote the engulfment of cancer cells by phagocytes.[1]
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Provide costimulatory signals to T cells: The 4-1BBL component of SL-176 engages the 4-

1BB receptor on activated T cells, leading to enhanced T cell proliferation, survival, and

effector function.

These application notes provide detailed protocols for the in vitro characterization of SL-176 in

cell culture, focusing on its effects on macrophage-mediated phagocytosis and T cell activation.

Mechanism of Action of SL-176
The following diagram illustrates the proposed dual mechanism of action of SL-176.

Caption: Dual mechanism of action of SL-176.

Data Presentation
The following tables summarize illustrative quantitative data that could be expected from the

described in vitro assays.

Table 1: Illustrative In Vitro Phagocytosis of CD47+ Tumor Cells by Macrophages

Treatment
Concentration
(µg/mL)

% Phagocytosis
(Flow Cytometry)

Phagocytic Index
(Microscopy)

Isotype Control 10 5.2 ± 1.5 10.5 ± 2.1

SL-176 0.1 15.8 ± 2.3 32.1 ± 4.5

SL-176 1 35.2 ± 3.1 75.8 ± 6.2

SL-176 10 55.6 ± 4.5 112.3 ± 8.9

Table 2: Illustrative T Cell Activation in Co-culture with Tumor Cells
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Treatment
Concentration
(µg/mL)

% CD8+ T Cell
Degranulation
(CD107a+)

IFN-γ Secretion
(pg/mL)

Isotype Control 10 8.1 ± 1.2 150 ± 25

SL-176 0.1 22.5 ± 2.8 450 ± 50

SL-176 1 45.3 ± 3.5 1250 ± 150

SL-176 10 68.7 ± 5.1 2500 ± 250

Experimental Protocols
Protocol 1: In Vitro Macrophage-Mediated Phagocytosis
Assay
This protocol details the methodology to assess the ability of SL-176 to enhance the

phagocytosis of tumor cells by macrophages.

Workflow Diagram:
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1. Prepare Macrophages

3. Co-culture Macrophages and Tumor Cells
with SL-176 or Control

2. Label Tumor Cells

4. Incubate for 2-4 hours

5. Stain for Macrophage Markers

6. Analyze by Flow Cytometry or Microscopy

Click to download full resolution via product page

Caption: Workflow for the in vitro phagocytosis assay.

Materials:

Target Tumor Cells: CD47-expressing tumor cell line (e.g., Raji, Jurkat, or a relevant solid

tumor line).

Effector Cells: Macrophage cell line (e.g., THP-1 or U937) or primary human monocytes

differentiated into macrophages.

SL-176 and isotype control antibody.

Cell Labeling Dye: CFSE or other suitable green fluorescent dye.

Macrophage Staining Antibody: PE-conjugated anti-CD11b or other macrophage-specific

marker.
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Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

96-well U-bottom plates.

Flow cytometer and/or fluorescence microscope.

Methodology:

Preparation of Macrophages:

If using a cell line like THP-1, differentiate into macrophages by treating with PMA (phorbol

12-myristate 13-acetate) at a concentration of 50-100 ng/mL for 24-48 hours.

If using primary monocytes, isolate from PBMCs and culture with M-CSF (50 ng/mL) for 5-

7 days to differentiate into M2-like macrophages.

Harvest macrophages and resuspend in culture medium at a concentration of 1 x 10^6

cells/mL.

Labeling of Target Tumor Cells:

Harvest tumor cells and wash with PBS.

Resuspend cells at 1 x 10^6 cells/mL in PBS.

Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected

from light.

Quench the labeling reaction by adding 5 volumes of complete culture medium.

Wash the cells twice with complete medium and resuspend at 2 x 10^6 cells/mL.

Co-culture and Treatment:

Plate 100 µL of macrophages (1 x 10^5 cells) into each well of a 96-well U-bottom plate.

Add 50 µL of the desired concentration of SL-176 or isotype control.
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Add 50 µL of CFSE-labeled tumor cells (1 x 10^5 cells) to each well (Effector:Target ratio

of 1:1).

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Staining and Analysis:

Flow Cytometry:

Gently resuspend the cells and transfer to FACS tubes.

Wash the cells with PBS.

Stain with a PE-conjugated anti-CD11b antibody for 30 minutes on ice.

Wash the cells and resuspend in FACS buffer.

Acquire data on a flow cytometer. The percentage of phagocytosis is determined by the

percentage of PE-positive (macrophages) cells that are also CFSE-positive (have

engulfed tumor cells).

Fluorescence Microscopy:

Gently wash the wells to remove non-engulfed tumor cells.

Fix the cells with 4% paraformaldehyde.

Stain the macrophages with an appropriate antibody if not already fluorescently labeled.

Image the wells using a fluorescence microscope.

The phagocytic index can be calculated as the number of engulfed tumor cells per 100

macrophages.

Protocol 2: T Cell Activation and Cytotoxicity Assay
This protocol is designed to measure the ability of SL-176 to enhance T cell activation and

killing of tumor cells in a co-culture system.
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Workflow Diagram:

1. Isolate and Activate T Cells

3. Co-culture T Cells and Tumor Cells
with SL-176 or Control

2. Prepare Tumor Target Cells

4. Incubate for 24-72 hours

5. Analyze Supernatant for Cytokines (ELISA) 6. Analyze T Cell Activation and Cytotoxicity
(Flow Cytometry)

Click to download full resolution via product page

Caption: Workflow for T cell activation and cytotoxicity assay.

Materials:

Target Tumor Cells: A relevant tumor cell line that expresses an antigen recognized by the T

cells (if using antigen-specific T cells).

Effector Cells: Human Pan-T cells isolated from PBMCs.

SL-176 and isotype control antibody.

T Cell Activation Reagents: Anti-CD3/CD28 beads or antibodies.

Flow Cytometry Antibodies: Anti-CD8, anti-CD69, anti-CD107a, and IFN-γ intracellular

staining antibodies.

Cytokine Analysis: ELISA kit for IFN-γ or a multiplex cytokine assay.

Culture Medium: RPMI-1640 supplemented with 10% FBS, antibiotics, and IL-2 (10 ng/mL).
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96-well flat-bottom plates.

Methodology:

Preparation of T Cells:

Isolate Pan-T cells from human PBMCs using a negative selection kit.

Activate T cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 24-48 hours.

Expand T cells in culture medium containing IL-2 for 5-7 days.

Preparation of Target Tumor Cells:

Culture the tumor cell line under standard conditions.

Harvest the cells and resuspend in complete culture medium at 1 x 10^5 cells/mL.

Co-culture and Treatment:

Plate 100 µL of tumor cells (1 x 10^4 cells) into each well of a 96-well flat-bottom plate and

allow them to adhere overnight if applicable.

On the day of the assay, remove the medium from the tumor cells.

Add 100 µL of activated T cells (5 x 10^4 cells) to each well (Effector:Target ratio of 5:1).

Add 100 µL of SL-176 or isotype control at the desired concentrations.

Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

Analysis:

Cytokine Release (24-48 hours):

Centrifuge the plate and collect the supernatant.

Measure the concentration of IFN-γ or other cytokines using an ELISA kit according to

the manufacturer's instructions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10821552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T Cell Activation and Degranulation (6-24 hours):

For degranulation assays, add a PE-conjugated anti-CD107a antibody at the beginning

of the co-culture.

After the incubation period, harvest the cells and stain for surface markers such as anti-

CD8 and anti-CD69.

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for

the last 4-6 hours of culture. Then, fix, permeabilize, and stain for intracellular IFN-γ.

Analyze the cells by flow cytometry to determine the percentage of activated (CD69+)

and degranulating (CD107a+) CD8+ T cells.

Cytotoxicity (48-72 hours):

Cytotoxicity can be assessed by labeling the target cells with a viability dye (e.g.,

Calcein AM) and measuring the decrease in fluorescence, or by using a luciferase-

based assay if the target cells express luciferase.

Concluding Remarks
The protocols outlined in these application notes provide a framework for the in vitro evaluation

of bifunctional molecules like SL-176. While the clinical development of SL-176 in oncology

has been halted, the principles and methodologies described here are broadly applicable to the

preclinical assessment of other immunomodulatory agents targeting the CD47 and 4-1BB

pathways. Researchers should adapt these protocols to their specific cell systems and

experimental questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the In Vitro Use of
SL-176]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821552#how-to-use-sl-176-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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